molecular formula C37H50N6O9 B612770 Afplef-OH

Afplef-OH

Cat. No.: B612770
M. Wt: 722.8 g/mol
InChI Key: FUSHTHSTTRFCPC-OBXVVNIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACTH (34-39) is a fragment of the adrenocorticotropic hormone, which is a peptide hormone consisting of 39 amino acids. This specific fragment includes the amino acids alanine, phenylalanine, proline, leucine, glutamic acid, and phenylalanine. ACTH is primarily produced in the anterior pituitary gland and plays a crucial role in regulating the production of steroid hormones by the adrenal cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACTH (34-39) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of ACTH (34-39) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ACTH (34-39) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

ACTH (34-39) has a wide range of applications in scientific research, including:

Mechanism of Action

ACTH (34-39) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates target proteins, leading to the synthesis and release of steroid hormones such as cortisol and adrenal androgens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACTH (34-39) is unique in its specific sequence and its ability to bind to the MC2R receptor, making it a valuable tool for studying the regulation of adrenal steroidogenesis and the development of therapeutic agents targeting this pathway .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N6O9/c1-22(2)19-27(34(48)39-26(16-17-31(44)45)33(47)42-29(37(51)52)21-25-13-8-5-9-14-25)40-35(49)30-15-10-18-43(30)36(50)28(41-32(46)23(3)38)20-24-11-6-4-7-12-24/h4-9,11-14,22-23,26-30H,10,15-21,38H2,1-3H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,44,45)(H,51,52)/t23-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHTHSTTRFCPC-OBXVVNIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afplef-OH
Reactant of Route 2
Reactant of Route 2
Afplef-OH
Reactant of Route 3
Afplef-OH
Reactant of Route 4
Afplef-OH
Reactant of Route 5
Afplef-OH
Reactant of Route 6
Afplef-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.